
1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid is an organic compound characterized by the presence of a hydroxyl group, a trifluoromethoxy group, and a carboxylic acid group attached to a cyclohexane ring
Preparation Methods
One common method is the trifluoromethoxylation reaction, which has been facilitated by the development of new reagents that make the process more accessible . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. The use of advanced techniques and equipment ensures the efficient and cost-effective synthesis of the compound.
Chemical Reactions Analysis
1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethoxy groups.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, the trifluoromethoxy group can participate in hydrophobic interactions, and the carboxylic acid group can engage in ionic interactions. These interactions influence the compound’s behavior and effects in different environments.
Comparison with Similar Compounds
1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid can be compared with other similar compounds such as:
Cyclohexanecarboxylic acid: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)cyclohexanecarboxylic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in its chemical behavior.
The presence of the trifluoromethoxy group in this compound imparts unique properties that make it distinct from these similar compounds.
Properties
Molecular Formula |
C8H11F3O4 |
|---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
1-hydroxy-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11F3O4/c9-8(10,11)15-5-1-3-7(14,4-2-5)6(12)13/h5,14H,1-4H2,(H,12,13) |
InChI Key |
DARDLEGGQMGUEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1OC(F)(F)F)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


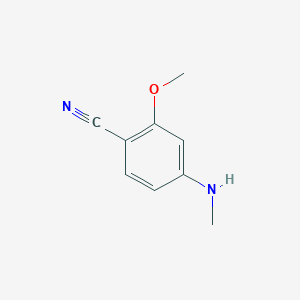

![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate](/img/structure/B12277746.png)
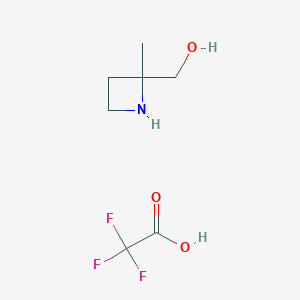
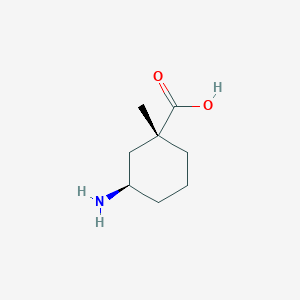
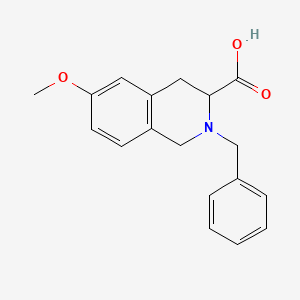
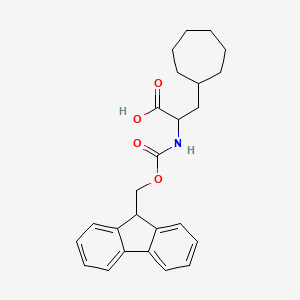
![4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B12277785.png)
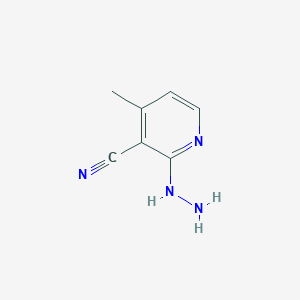


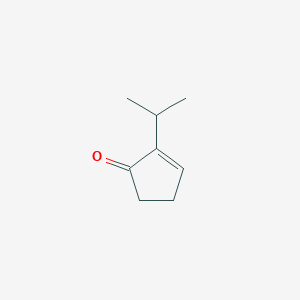
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12277826.png)
![3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B12277839.png)
